molecular formula C18H20N6O2S B2879554 N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-59-8

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2879554
CAS RN: 863500-59-8
M. Wt: 384.46
InChI Key: HPYLZTZGYAYDIO-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound that likely contains a 1,2,3-triazole moiety . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . 2-Ynoic acids were also used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . It became the prototypical example of a ‘click reaction’ as defined by Sharpless .

Scientific Research Applications

Pharmacological Research

This compound, due to its N-heterocyclic core, is likely to possess significant pharmacological properties. N-heterocycles are found in many biologically active molecules and have been associated with a variety of physiological and pharmacological activities . Research into this compound could lead to the development of new medications or therapeutic agents.

Material Science

The crystal structure of related benzamide derivatives has been studied, which suggests potential applications in material science, particularly in the development of new materials with specific optical or electronic properties .

Chemical Synthesis

Compounds like this one can serve as intermediates in organic synthesis, aiding in the construction of more complex molecules. This is crucial for developing new synthetic routes in chemical manufacturing .

Biological Studies

Given its structural similarity to compounds that inhibit the assembly of viral nucleocapsids, this compound could be used in virology research to study virus assembly and potentially develop antiviral agents .

Analytical Chemistry

The detailed crystallographic data available for this compound can aid in the development of analytical techniques for identifying and quantifying similar compounds in various mixtures, which is essential in fields like forensic science .

Neuroscience Research

Benzamide derivatives have been explored for their anti-Alzheimer’s activity. This compound could be investigated for its potential effects on neurological pathways and disorders .

properties

IUPAC Name

N-cyclopentyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-26-14-8-6-13(7-9-14)24-17-16(22-23-24)18(20-11-19-17)27-10-15(25)21-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYLZTZGYAYDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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